molecular formula C8H9N3O3 B2786150 3-Amino-4-methyl-5-nitrobenzamide CAS No. 899368-04-8

3-Amino-4-methyl-5-nitrobenzamide

Cat. No.: B2786150
CAS No.: 899368-04-8
M. Wt: 195.178
InChI Key: OEUCDBZNALWCBU-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methyl-5-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using hydrogenation or other reducing agents.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Acylation: The compound can undergo acylation reactions to form amides.

Common Reagents and Conditions

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Acylation: Acyl chlorides or anhydrides in the presence of a base or acid catalyst.

Major Products

    Reduction: 3-Amino-4-methylbenzamide.

    Substitution: Various substituted derivatives depending on the substituent used.

    Acylation: N-acyl derivatives of this compound.

Scientific Research Applications

3-Amino-4-methyl-5-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-methoxybenzamide
  • 3-Amino-4-methylbenzamide
  • 3-Amino-5-nitrobenzamide

Uniqueness

Its specific substitution pattern also distinguishes it from other similar compounds, providing unique properties and reactivity .

Properties

IUPAC Name

3-amino-4-methyl-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-4-6(9)2-5(8(10)12)3-7(4)11(13)14/h2-3H,9H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUCDBZNALWCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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